(R)-2-Amino-3-(furan-2-yl)propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly with a furan or thiophene nucleus, involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, yielding yields between 48-94%. This process is catalyzed by a small amount of iron dust and avoids hydrogenolysis of bromine on the thiophene nucleus. Subsequent N-formylation with formic acid and acetic anhydride produces 2-(formylamino)-3-(heteroaryl)propanoic acids in 51-95% yield (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Molecular Structure Analysis
The structure of (R)-2-Amino-3-(furan-2-yl)propanoic acid and related compounds has been extensively studied. For instance, the crystal structure of related furan compounds reveals the detailed arrangement of atoms and the spatial configuration, which is crucial for understanding their reactivity and interaction with biological targets. These studies provide insights into the conformational preferences and potential reactive sites of the molecule, aiding in the design of derivatives with desired properties (Carroll, Mack, & Georgiev, 1988).
Scientific Research Applications
Pharmaceutical Synthesis and Bioactive Compounds :
- Enantioselective synthesis of furan-2-yl amines and amino acids is pivotal for producing high-quality pharmaceuticals and bioactive compounds (Demir et al., 2003).
- The d-amino acid variant is essential for synthesizing drug candidate compounds (Hanson et al., 2008).
Biomedical Imaging :
- (S)-(18F)4, a derivative, shows promise as a novel class of radiolabeled amino acids for tumor imaging in brain tumors, particularly in positron emission tomography (PET) (McConathy et al., 2010).
Antimicrobial Applications :
- 3-Aryl-3-(Furan-2-yl)propenoic acid derivatives exhibit significant antimicrobial activity against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022).
Material Science and Corrosion Inhibition :
- Certain amino acid compounds, like BIFM and BIFP, effectively inhibit corrosion of N80 steel in hydrochloric acid solutions (Yadav et al., 2015).
- Nitrogenated derivatives of furfural demonstrate significant inhibition efficiency in corrosion prevention for mild steel (Guimarães et al., 2020).
Synthetic Organic Chemistry :
- The compound has been used in the synthesis of various organics, such as optically active α-nucleic acid base substituted propanoic acids (Overberger & Chang, 1989).
- Synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei is possible in yields ranging from 48-94% (Kitagawa et al., 2004).
Safety And Hazards
Future Directions
The future directions of research on “®-2-Amino-3-(furan-2-yl)propanoic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential applications4. It’s also worth noting that the compound demonstrates good antimicrobial activity against yeast-like fungi Candida albicans4.
properties
IUPAC Name |
(2R)-2-amino-3-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(furan-2-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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